5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde
CAS No.: 1227269-19-3
Cat. No.: VC0088493
Molecular Formula: C14H9BrN2O3S
Molecular Weight: 365.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227269-19-3 |
|---|---|
| Molecular Formula | C14H9BrN2O3S |
| Molecular Weight | 365.201 |
| IUPAC Name | 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C14H9BrN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H |
| Standard InChI Key | UQEVODBIWKRZKW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Br)C=O |
Introduction
Chemical Structure and Properties
5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde is characterized by its azaindole core structure with specific functional group modifications. The compound contains a 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold with a bromo substituent at position 5, a phenylsulfonyl group attached to the nitrogen at position 1, and a carbaldehyde group at position 2 .
Physicochemical Properties
The fundamental physicochemical properties of 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C14H9BrN2O3S |
| Molecular Weight | 365.201 g/mol |
| CAS Number | 1227269-19-3 |
| Physical Appearance | Solid (inferred based on similar compounds) |
| Melting Point | Not available in literature |
| Solubility | Not available in literature |
The compound features several key functional groups that contribute to its reactivity profile: a reactive aldehyde group, a bromine substituent that can participate in coupling reactions, and a phenylsulfonyl group that affects the electronic properties of the azaindole core .
Structural Identifiers
For computational and database purposes, 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde is characterized by several standardized structural identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine-2-carbaldehyde |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Br)C=O |
| Standard InChI | InChI=1S/C14H9BrN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H |
| Standard InChIKey | UQEVODBIWKRZKW-UHFFFAOYSA-N |
| PubChem Compound ID | 121228667 |
| MDL Number | MFCD16875887 |
Applications in Pharmaceutical Research
The primary application of 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde appears to be as an intermediate in the pharmaceutical industry for synthesizing complex molecules with potential biological activity.
Importance of Azaindole Scaffolds
Azaindole scaffolds, including 6-azaindoles like this compound, have gained significant attention in medicinal chemistry for several reasons:
-
They serve as bioisosteres for indoles and purines, which are prevalent in biologically active compounds
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The nitrogen in the pyridine ring modifies the electronic properties, hydrogen bonding capabilities, and metabolic stability compared to traditional indoles
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Their heterocyclic structure allows for multiple points of diversification through various synthetic transformations
The bromine substituent and carbaldehyde functionality in 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde provide valuable handles for further modification and elaboration into more complex structures with potential pharmaceutical applications.
| Supplier | Location | Contact Information |
|---|---|---|
| Shanghai Devinchem Ltd | China | Tel: 027-65318838, 13646286950 Email: sales@devinchem.com |
| Nanjing KaiMubo Pharmaceutical Co., Ltd. | China | Tel: 025-66162170 |
The availability through these specialized suppliers indicates the compound's role as a higher-value chemical intermediate rather than a bulk chemical product .
Analytical Characterization
Proper identification and purity assessment of 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde are crucial for its application in pharmaceutical synthesis. While specific analytical data for this compound is limited in the available literature, standard analytical techniques would typically include:
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would show characteristic signals for the aldehyde proton, aromatic protons, and carbon atoms in the structure
-
Infrared (IR) Spectroscopy: Would display characteristic bands for the aldehyde C=O stretch, sulfonyl S=O stretches, and aromatic C=C and C=N stretches
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Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the structure
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): For purity determination and quality control
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Thin-Layer Chromatography (TLC): For reaction monitoring during synthesis
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Gas Chromatography (GC): Potentially applicable if the compound has sufficient volatility
The compound's unique structural features would provide recognizable patterns in these analytical techniques, enabling confident characterization and purity assessment.
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